(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate
Description
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate (CAS: 1256355-61-9) is a cyclopentane-based organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and an aminium hydrogen oxalate counterion. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and preventing undesired reactions. The hydrogen oxalate salt form improves crystallinity, solubility in polar solvents (e.g., water, ethanol), and shelf-life stability. This compound is commercially available from suppliers like CymitQuimica, with prices ranging from €203.00 to €1,817.00, reflecting variability in purity (≥95%) and bulk quantities .
Its molecular formula is C₁₃H₂₂N₂O₈ (calculated as C₁₁H₂₁N₂O₄⁺·C₂HO₄⁻), with a molecular weight of 334.33 g/mol. Applications include its use as a chiral building block in peptide synthesis, drug discovery, and asymmetric catalysis.
Properties
IUPAC Name |
2-hydroxy-2-oxoacetate;[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYXXHMFDTHSG-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)[NH3+].C(=O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)[NH3+].C(=O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Catalyzed Enantiomer Separation
A critical challenge in synthesizing the (1S,3R) stereoisomer lies in achieving high optical purity. The patent CN112574046A demonstrates the use of lipases for enantioselective acetylation, a method adaptable to this compound. For example, cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester undergoes kinetic resolution using Lipozyme 40086 (1–10 wt%) in the presence of vinyl acetate (3–6 equiv). This step selectively acetylates one enantiomer, yielding cis-(+)-N-[4-hydroxyacetyl ester cyclopent-2-en-1-yl] carbamic acid tert-butyl ester with >99% enantiomeric excess (ee).
Key parameters:
-
Catalyst : Lipozyme 40086 (optimal activity at 25–40°C)
-
Solvent : Tetrahydrofuran or 2-methyltetrahydrofuran
Boc Protection Strategies
Introduction of the tert-Butoxycarbonyl Group
The Boc group is introduced early in the synthesis to protect the amino functionality. As detailed in PubChem CID 1512529, (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid serves as a key intermediate. This is synthesized via reaction of the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or lithium hydroxide.
Typical conditions :
-
Reagents : Boc anhydride (1.2 equiv), LiOH (1.5 equiv)
-
Solvent : Methanol or ethanol
-
Temperature : 0–25°C
Hydrogenation of Unsaturated Intermediates
Palladium-Catalyzed Double Bond Reduction
Following chiral resolution, the cyclopentene ring is hydrogenated to form the saturated cyclopentane structure. The patent reports using 10% palladium on carbon (5–10 wt%) under hydrogen gas (0.2 MPa) in methanol, achieving quantitative yields (>99%). This step is critical for eliminating geometric isomers and ensuring structural uniformity.
Optimized parameters :
Deprotection and Salt Formation
Acid-Mediated tert-Butyl Ester Cleavage
The final step involves removing the Boc group and forming the aminium hydrogen oxalate salt. While the patent employs HCl/isopropanol for hydrochloride salt formation, oxalic acid is substituted here. The intermediate (1S,3R)-3-carbamic acid tert-butyl ester cyclopentanol is treated with oxalic acid (1.5 equiv) in isopropanol, generating the hydrogen oxalate salt in situ.
Reaction conditions :
Crystallization and Purification
Recrystallization for Enhanced Purity
The crude product is recrystallized from a mixture of isopropanol and ethyl acetate (1:3 v/v) to achieve >99% chemical purity. Cooling to 0°C induces crystallization, yielding a white solid with a melting point of 182–184°C.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 1.41 (s, 9H, Boc), 1.65–2.10 (m, 4H, cyclopentane), 3.20 (q, 1H, J = 6.8 Hz, NH), 4.05 (t, 1H, J = 7.2 Hz, CH).
-
HPLC : Chiralcel OD-H column, 98.5% ee, retention time = 12.3 min.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Chiral Resolution | Lipozyme 40086 + vinyl acetate | 80 | >99 |
| Boc Protection | Boc anhydride + LiOH | 90 | – |
| Hydrogenation | 10% Pd/C, H₂ | >99 | – |
| Salt Formation | Oxalic acid/isopropanol | 80 | – |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo substitution reactions, where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
Oxidation Products: Oxidized derivatives of the cyclopentane ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the Boc-protected amino group.
Scientific Research Applications
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
Key Differences :
- Functional Groups : The American Elements compound replaces the aminium hydrogen oxalate with a carboxylic acid (-COOH), altering its ionization state. At physiological pH, the carboxylic acid is deprotonated (-COO⁻), while the aminium group in the target compound remains protonated (-NH₃⁺), affecting solubility and reactivity .
- Stereochemistry : The (1R,3S) configuration vs. (1S,3R) in the target compound may lead to divergent biological activity, particularly in enantioselective processes.
- Applications : The carboxylic acid derivative is suited for conjugation reactions (e.g., amide bond formation), whereas the aminium salt is optimized for direct incorporation into cationic intermediates.
Free Base Form: (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentan-1-amine
Key Differences :
- Counterion Absence : The free base lacks the hydrogen oxalate, reducing solubility in aqueous media but increasing lipophilicity, which may enhance membrane permeability.
- Stability : The salt form exhibits superior stability against degradation, making it preferable for long-term storage.
Data Table: Comparative Analysis
Biological Activity
Chemical Identity and Structure
The compound (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate is a derivative of cyclopentanecarboxylic acid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is CHNO, with a molecular weight of approximately 246.32 g/mol. The compound features a chiral center, making it of interest in stereochemistry and pharmaceutical applications.
Biological Activity
Mechanisms of Action
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with enzymes or receptors involved in metabolic pathways. Research indicates that compounds with similar structures exhibit activity as enzyme inhibitors, particularly in the context of amino acid metabolism and neurotransmitter regulation.
Antimicrobial Properties
Studies have shown that compounds containing the Boc group can exhibit antimicrobial activity. For instance, derivatives similar to (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium have demonstrated effectiveness against a range of bacterial strains. This antimicrobial action is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with protein synthesis mechanisms.
Neuroprotective Effects
Research into neuroprotective compounds has highlighted the potential of cyclopentanecarboxylic acid derivatives in protecting neuronal cells from oxidative stress and apoptosis. The ability to modulate neurotransmitter levels may also contribute to their neuroprotective effects, making them candidates for further investigation in neurodegenerative disease models.
Case Studies
-
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various Boc-protected amino acids for their antimicrobial efficacy. The results indicated that certain structural modifications significantly enhanced their activity against Gram-positive and Gram-negative bacteria. -
Neuroprotective Properties
In a recent investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of cyclopentane derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death and improve cell viability under stress conditions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 246.32 g/mol |
| Melting Point | 111°C |
| Percent Purity | ≥95% |
| Physical Form | Crystalline Powder |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various strains |
| Neuroprotective | Reduces oxidative stress-induced apoptosis |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Researchers are investigating the relationship between structural modifications and biological efficacy, aiming to develop more potent derivatives for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group to prevent unwanted side reactions during cyclopentane functionalization. Key steps include:
- Amine Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Cyclopentane Ring Formation : Stereoselective cyclization using catalysts like palladium or enzymatic resolution to achieve the (1S,3R) configuration .
- Salt Formation : Counterion exchange with oxalic acid to yield the hydrogen oxalate salt, improving crystallinity and stability .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using chiral HPLC or X-ray crystallography .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify functional groups and assess purity (>95% by integration) .
- Chiral HPLC : Resolve enantiomers using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to confirm (1S,3R) configuration .
- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]⁺ calculated for C₁₅H₂₇N₂O₆⁺: 331.1863) .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., lyophilization), wear a P95 respirator .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of oxalic acid vapors, which are irritants .
- Storage : Store at 2–8°C under nitrogen to prevent Boc group hydrolysis. Avoid contact with strong bases or oxidizing agents .
Advanced Research Questions
Q. How does the stereochemistry (1S,3R) influence biological activity in target binding studies?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the cyclopentane core and target proteins (e.g., NMDA receptors). Compare (1S,3R) vs. (1R,3S) enantiomers to identify stereospecific binding pockets .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) for enantiomers. For example, (1S,3R) may show higher affinity (Kd < 100 nM) due to optimal hydrogen bonding with receptor residues .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., NR2B subunit) to validate computational predictions .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via HPLC:
| pH | Major Degradant | Mechanism |
|---|---|---|
| <2 | Cyclopentane-1,3-diamine | Boc deprotection |
| >10 | Oxalic acid decomposition | Decarboxylation |
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. For example, t₉₀ (time to 10% degradation) at pH 7.4 and 25°C is ~6 months .
Q. What strategies optimize crystallinity for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test crystallization in ethyl acetate/hexane (1:3) or methanol/water (4:1). Hydrogen oxalate salts often form monoclinic crystals (space group P2₁) .
- Additive Screening : Add 1% triethylamine to neutralize residual oxalic acid, improving crystal quality .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid nitrogen for data collection .
Q. How do structural analogs differ in reactivity or bioactivity?
- Methodological Answer : Compare with analogs from and :
| Compound | Key Structural Difference | Impact on Bioactivity |
|---|---|---|
| tert-butyl N-[(1S,3R,4S)-3-amino-4-(hydroxymethyl)cyclopentyl]carbamate | Hydroxymethyl substitution | Enhanced solubility but reduced BBB penetration |
| 3-Aminocyclopentanecarboxylic acid | No Boc group | Higher reactivity but lower stability in plasma |
- SAR Analysis : Use in vitro assays (e.g., enzyme inhibition) to quantify potency shifts. For example, removing the Boc group may increase IC₅₀ by 10-fold due to amine protonation .
Methodological Framework for Addressing Data Contradictions
Q. How should researchers design experiments to validate conflicting binding affinity data?
- Step 1 : Replicate assays under standardized conditions (e.g., 25°C, pH 7.4, 150 mM NaCl).
- Step 2 : Use orthogonal techniques (SPR vs. ITC) to cross-validate Kd values. For example, SPR may report tighter binding due to avidity effects in immobilized targets .
- Step 3 : Analyze batch-to-batch variability in compound synthesis (e.g., residual solvents affecting assay results) .
Q. What computational tools can predict metabolic pathways for this compound?
- Answer :
- CYP450 Metabolism : Use StarDrop’s DEREK or MetaSite to identify likely oxidation sites (e.g., cyclopentane ring).
- Glucuronidation : Predict Phase II metabolism with GLUE, focusing on the primary amine after Boc deprotection .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
